N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound featuring a pyridazine ring, a phenyl group, and a sulfonamide moiety
Mechanism of Action
Target of action
Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of these compounds is also dependent on their specific structure and the biological targets they interact with. They can act by binding to specific receptors or enzymes, altering their function and leading to various physiological effects .
Biochemical pathways
Pyridazin-3(2H)-one derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities. These can include pathways related to inflammation, pain perception, blood pressure regulation, and many others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence their bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and physiological responses. These effects are dependent on the specific targets of the compounds and the pathways they affect .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl group is then attached, and the final step involves the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for versatile reactivity and potential therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCKPGWSUWHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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